molecular formula C29H31N5O3S2 B11625968 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11625968
M. Wt: 561.7 g/mol
InChI Key: VTQMXUGLSSJTKG-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including thiazolidinone, piperazine, and pyridopyrimidinone moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the piperazine moiety, and the construction of the pyridopyrimidinone core. Typical reaction conditions may include:

    Cyclization reactions: to form the thiazolidinone ring.

    Nucleophilic substitution: to introduce the piperazine group.

    Condensation reactions: to construct the pyridopyrimidinone core.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Modifying the structure to explore structure-activity relationships.

    Catalysis: Using the compound as a catalyst in organic reactions.

Biology

    Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.

    Receptor binding: Studying interactions with biological receptors.

Medicine

    Drug development: Exploring potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

    Material science: Investigating the compound’s properties for use in advanced materials.

Mechanism of Action

The mechanism by which the compound exerts its effects may involve:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings.

    Piperazines: Compounds with similar piperazine moieties.

    Pyridopyrimidinones: Compounds with similar pyridopyrimidinone cores.

Uniqueness

The unique combination of functional groups in “3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H31N5O3S2

Molecular Weight

561.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N5O3S2/c1-37-22-12-10-20(11-13-22)31-15-17-32(18-16-31)26-23(27(35)33-14-6-5-9-25(33)30-26)19-24-28(36)34(29(38)39-24)21-7-3-2-4-8-21/h5-6,9-14,19,21H,2-4,7-8,15-18H2,1H3/b24-19-

InChI Key

VTQMXUGLSSJTKG-CLCOLTQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)C6CCCCC6

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)C6CCCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.